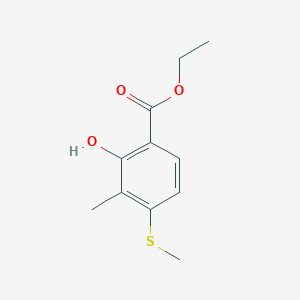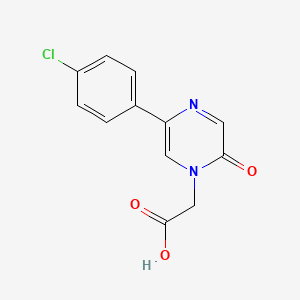![molecular formula C13H15BrN2O2 B2557435 N-{2-[2-(2-bromophenyl)acetamido]ethyl}prop-2-enamide CAS No. 1355501-26-6](/img/structure/B2557435.png)
N-{2-[2-(2-bromophenyl)acetamido]ethyl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(2-bromophenyl)acetamido]ethyl}prop-2-enamide is a synthetic organic compound characterized by the presence of a bromophenyl group, an acetamido group, and a prop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-bromophenyl)acetamido]ethyl}prop-2-enamide typically involves the following steps:
Bromination: The starting material, phenylacetic acid, undergoes bromination to form 2-bromophenylacetic acid.
Amidation: The 2-bromophenylacetic acid is then reacted with ethylenediamine to form N-(2-bromophenyl)acetamide.
Alkylation: The N-(2-bromophenyl)acetamide is further reacted with acryloyl chloride to introduce the prop-2-enamide group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[2-(2-bromophenyl)acetamido]ethyl}prop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and alkene functionalities.
Polymerization: The prop-2-enamide group can participate in polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include derivatives with different substituents on the phenyl ring.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Aplicaciones Científicas De Investigación
N-{2-[2-(2-bromophenyl)acetamido]ethyl}prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-{2-[2-(2-bromophenyl)acetamido]ethyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the acetamido and prop-2-enamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-bromophenyl)acetamide: Lacks the prop-2-enamide group, resulting in different reactivity and applications.
2-bromo-N-acetylaniline: Similar structure but with different functional groups, leading to distinct chemical and biological properties.
Ethyl 2-(2-bromophenyl)acetamide: Contains an ethyl ester group instead of the prop-2-enamide group, affecting its reactivity and applications.
Uniqueness
N-{2-[2-(2-bromophenyl)acetamido]ethyl}prop-2-enamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the prop-2-enamide group allows for polymerization and other reactions not possible with similar compounds.
Propiedades
IUPAC Name |
N-[2-[[2-(2-bromophenyl)acetyl]amino]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-2-12(17)15-7-8-16-13(18)9-10-5-3-4-6-11(10)14/h2-6H,1,7-9H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLREDQVINIIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)CC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-5-chloro-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2557353.png)
![ethyl 2-({5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2557356.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2557357.png)
![3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2557361.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2557362.png)
![2-[(Mesitylmethyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole](/img/structure/B2557363.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-[(4-chlorophenyl)methoxy]ethyl}piperazine hydrochloride](/img/structure/B2557365.png)
![3-(2-bromophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide](/img/structure/B2557366.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2557369.png)
![N'-(3,5-dimethylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2557370.png)

![N-[4-(phenylamino)phenyl]furan-3-carboxamide](/img/structure/B2557373.png)

![Tert-butyl 4-[(3,4-dimethylphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2557375.png)
